Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate
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Overview
Description
Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups
Preparation Methods
The synthesis of Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves several steps, starting with the preparation of the core pentacyclic structureThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Chemical Reactions Analysis
Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate can be compared to other similar compounds, such as:
2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-propanoic acid: Another related compound with a similar core structure but different substituents.
These comparisons highlight the uniqueness of Methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[66502,709,14
Properties
Molecular Formula |
C26H18ClNO4 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C26H18ClNO4/c1-32-26(31)18-12-13(10-11-19(18)27)28-24(29)22-20-14-6-2-3-7-15(14)21(23(22)25(28)30)17-9-5-4-8-16(17)20/h2-12,20-23H,1H3 |
InChI Key |
NWYAFNXZIXYAFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)Cl |
Origin of Product |
United States |
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